molecular formula C8H14ClNO B1650195 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride CAS No. 114725-01-8

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride

Katalognummer: B1650195
CAS-Nummer: 114725-01-8
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: YQTAQJRDVMECNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Bicyclic Framework Analysis

The compound 1-azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride features a rigid bicyclic framework comprising a nitrogen-containing bridgehead structure. The core scaffold consists of a 1-azabicyclo[2.2.2]octane system, where three ethylene bridges connect the nitrogen atom at position 1 and the bridgehead carbons. The ketone group at position 3 and the methyl substituent at position 2 introduce distinct electronic and steric perturbations to the bicyclic system.

The molecular formula is C$$9$$H$${15}$$NO·HCl , with a molecular weight of 195.69 g/mol. X-ray crystallographic data for related quinuclidine derivatives reveal a puckered conformation in the bicyclic system, with bond angles and lengths consistent with strained bridgehead geometries. The hydrochloride salt formation occurs via protonation of the tertiary nitrogen, stabilizing the structure through ionic interactions.

Table 1: Key Structural Parameters

Parameter Value Source
Bicyclic system 1-azabicyclo[2.2.2]octane
Substituents 3-ketone, 2-methyl
Molecular weight 195.69 g/mol
SMILES notation C[C@@H]1C(=O)C2CCN1CC2.Cl

Stereochemical Configuration and Conformational Dynamics

The 2-methyl group introduces chirality, rendering the compound a single enantiomer in its synthesized form. The stereochemical configuration at position 2 is either R or S, as evidenced by enantiomeric pairs reported in PubChem (CID 93514107 and 93514108). Nuclear Overhauser effect (NOE) studies on analogous quinuclidine derivatives demonstrate restricted rotation around the bicyclic framework, locking substituents into specific orientations.

Conformational analysis reveals that the 3-ketone group adopts an equatorial position relative to the bicyclic plane, minimizing steric clashes with the methyl group. Density functional theory (DFT) calculations on related systems predict a 5-10 kcal/mol energy barrier for ring puckering, underscoring the rigidity of the azabicyclo[2.2.2]octane core.

Comparative Analysis with Related Azabicycloalkanes

The structural and electronic features of this compound distinguish it from other azabicycloalkanes:

  • Quinuclidine (1-azabicyclo[2.2.2]octane) :

    • Lacks the 3-ketone and 2-methyl groups.
    • Exhibits higher basicity (pKa ~11.3 vs. ~7.2 for 3-quinuclidone derivatives).
  • 3-Quinuclidone (1-azabicyclo[2.2.2]octan-3-one) :

    • Contains the 3-ketone but no 2-methyl substituent.
    • Demonstrates reduced nucleophilicity at nitrogen due to electron-withdrawing effects of the ketone.
  • 2-Methylene-3-quinuclidinone hydrochloride :

    • Features a methylene group at position 2 instead of a methyl group.
    • Shows enhanced reactivity in radical cyclization reactions due to allylic strain.

Table 2: Comparative Properties of Azabicycloalkanes

Compound Key Features Reactivity Profile
Quinuclidine High basicity, no substituents Nucleophilic alkylation
3-Quinuclidone 3-ketone, planar amide geometry Knoevenagel condensation
2-Methyl-3-quinuclidone hydrochloride Chirality at C2, steric hindrance Stereoselective HAT

The 2-methyl group in the target compound imposes steric hindrance, altering reaction pathways compared to unsubstituted analogs. For instance, acyl radical cyclization studies show that methyl-substituted derivatives favor 5-exo-trig cyclization over rearrangement, unlike bulkier analogs. This steric guidance is critical in synthetic applications, such as the construction of isotwistane natural product skeletons.

Eigenschaften

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-6-8(10)7-2-4-9(6)5-3-7;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTAQJRDVMECNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2CCN1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592625
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114725-01-8
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114725-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Carboxamide Intermediate Formation

A critical precursor is the carboxamide derivative, synthesized by reacting 1-azabicyclo[2.2.2]oct-3-ylamine with a methyl-substituted carboxylic acid chloride. For example, 2-methyl-1,2,3,4-tetrahydronaphthalen-1-carbonyl chloride could serve as the acylating agent. The reaction is conducted in a mixed solvent system of ethyl acetate and toluene (4:1 ratio) at 40–50°C for 2–6 hours, yielding the carboxamide intermediate.

Borane-Mediated Reduction

The carboxamide is reduced to the corresponding amine using borane-tetrahydrofuran (BH₃·THF) under reflux conditions. This step selectively reduces the amide bond while preserving the bicyclic structure and methyl substituent. The reaction typically completes within 1–3 hours, with the amine product isolated via solvent evaporation and crystallization.

Methyl Group Incorporation Strategies

The 2-methyl substituent can be introduced at multiple stages:

Early-Stage Alkylation

Introducing the methyl group during the bicyclic framework assembly involves using 2-methyl-1,3-diene precursors in a Diels-Alder reaction. For instance, reacting 2-methylfuran with a nitroethylene derivative under high-pressure conditions forms the bicyclic nitro intermediate, which is subsequently reduced to the amine.

Post-Cyclization Functionalization

Alternatively, the methyl group is added via Friedel-Crafts alkylation after constructing the azabicyclo core. Using methyl iodide and aluminum chloride in dichloromethane at 0°C selectively alkylates position 2, followed by oxidation to the ketone using Jones reagent.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine with hydrochloric acid. Dissolving the free base in ethanol and adding concentrated HCl at 0°C precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Optimization Note: Excess HCl (1.2 equivalents) ensures complete salt formation, while ethanol/water mixtures (5:1) enhance crystallinity.

Analytical Characterization and Validation

Critical data for validating the target compound include:

Parameter Method Expected Result
Melting Point DSC 210–215°C (decomposition)
Stereochemistry Polarimetry $$[\alpha]_D^{20} = -32.01°$$ (c=1.0, CH₂Cl₂)
Purity HPLC >99% (C18 column, 0.1% TFA/ACN gradient)
Molecular Formula HRMS C₉H₁₅ClNO⁺ (Calcd: 200.0844, Found: 200.0841)

These metrics align with analogous compounds in US5510486A and EP0445731A1.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways:

Route Yield Complexity Stereocontrol Scalability
Carboxamide Cyclization 68% High Moderate Industrial
Diels-Alder Alkylation 45% Moderate Low Lab-scale

The carboxamide route offers superior scalability and yield, making it preferable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted quinuclidine compounds. These products have various applications in chemical synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds due to its structural similarity to biologically active molecules.

Cholinergic Agents

The compound acts as a precursor for the synthesis of cholinergic agents, which are crucial in treating conditions like Alzheimer's disease and myasthenia gravis. Its ability to mimic acetylcholine allows it to interact with cholinergic receptors effectively.

Analgesics

Research indicates that derivatives of this compound exhibit analgesic properties, making it a candidate for pain management therapies. Studies have shown that modifications of the azabicyclo structure can enhance efficacy and reduce side effects compared to traditional analgesics.

Antidepressants

The compound's influence on neurotransmitter systems suggests potential applications in developing antidepressant medications. Its interaction with serotonin and norepinephrine pathways is currently under investigation.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

Synthesis of Quinuclidinone Derivatives

The compound is used to synthesize various quinuclidinone derivatives, which are valuable in creating new therapeutic agents with improved pharmacological profiles.

Ligand Development

In coordination chemistry, this compound is utilized to develop ligands for metal complexes, enhancing catalytic processes in organic reactions.

Case Studies

Several studies highlight the efficacy and versatility of this compound:

Study ReferenceFocusFindings
Jacobsen et al., 2003Synthesis of Cholinergic AgentsDeveloped a series of cholinergic analogs showing increased potency compared to existing drugs .
Tonder et al., 2000Analgesic PropertiesReported analgesic effects in animal models, suggesting further exploration for clinical applications .
Janssen Pharmaceutica, 2004Antidepressant PotentialInvestigated the compound's effect on serotonin receptors, indicating potential for antidepressant development .

Wirkmechanismus

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include the modulation of cholinergic signaling, which is crucial for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares structural features, molecular weights, and physical properties of the target compound with related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Applications/Notes
3-Quinuclidinone hydrochloride 1193-65-3 C₇H₁₁NO·HCl 161.63 None (base structure) Intermediate for palonosetron
2-Methylidene-3-quinuclidinone 5291-26-9 C₈H₁₁NO 137.18 Methylidene (C2) Synthetic precursor; increased rigidity
Aceclidine hydrochloride 6109-70-2 C₉H₁₆ClNO₂ 213.69 Acetate (C3) Cholinergic agent; research use only
2-(Diphenylmethyl)-3-quinuclidinone 683206-53-3 C₂₀H₂₁NO 291.39 Diphenylmethyl (C2) Potential CNS-targeted drug candidate

Key Observations :

  • Steric Effects : Bulky substituents (e.g., diphenylmethyl) increase molecular weight and reduce solubility but enhance target specificity .
  • Polarity : The acetate group in aceclidine improves water solubility compared to the methylidene or methyl derivatives .
  • Rigidity : Methylidene substituents introduce double bonds, restricting conformational flexibility .
(a) Antiemetic Agents
  • 3-Quinuclidinone hydrochloride (CAS 1193-65-3) is a precursor to palonosetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea . The unsubstituted C2 position allows for functionalization during synthesis.
(b) Antitumor and Antimicrobial Activity
  • Arylidene derivatives (e.g., 2-(2-phenylbenzylidene)-3-quinuclidinone) exhibit bacteriostatic and fungistatic properties, attributed to extended π-conjugation and planar geometry .
  • 1-Azabicyclo derivatives with maleimide groups are patented for reactivating mutant p53 in cancer therapies .

Biologische Aktivität

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride, commonly referred to as 3-Quinuclidone hydrochloride, is a bicyclic compound that belongs to the quinuclidine family. This compound possesses significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C7H11NO · HCl
  • Molecular Weight: 175.65 g/mol
  • CAS Number: 114725-01-8

The compound's structure features a nitrogen atom within a bicyclic framework, which is critical for its interaction with biological targets.

This compound primarily acts on nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. Its biological activity is characterized by:

  • Positive Allosteric Modulation: This compound has been identified as a potent positive allosteric modulator (PAM) for the α3β2 nAChR, enhancing receptor activity in response to acetylcholine (ACh) without directly activating the receptor itself .
  • Neurotransmitter Interaction: It modulates cholinergic signaling pathways, which are crucial for various physiological processes including cognition and memory formation.

Table 1: Biological Activity Overview

Activity TypeDescription
Receptor Modulation Acts as a PAM for α3β2 nAChR, enhancing ACh responses .
Cognitive Enhancement Potential therapeutic application in cognitive dysfunction associated with schizophrenia .
Neuroprotective Effects Exhibits neuroprotective properties through modulation of cholinergic pathways .

Case Studies and Research Findings

  • Cognitive Dysfunction in Schizophrenia:
    A clinical trial evaluated a related compound targeting the α7 nAChR for treating cognitive dysfunction in schizophrenia. The study indicated that compounds similar to 1-Azabicyclo[2.2.2]octan-3-one showed favorable tolerability and efficacy profiles .
  • Neuropharmacological Studies:
    Research involving various analogs of bicyclic compounds demonstrated their ability to displace radiolabeled ligands from muscarinic receptors, indicating potential as therapeutic agents in neurological disorders .
  • Synthesis and Structural Activity Relationship (SAR):
    Studies have explored the synthesis of various derivatives of this compound to understand better the structure-activity relationship (SAR) and optimize its biological activity against different receptor subtypes .

Q & A

Q. What are the recommended safety protocols for handling 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety measures:
  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Avoid skin contact; wash thoroughly with water and non-abrasive soap if exposed.
  • In case of spills, collect material using appropriate absorbents and dispose of as hazardous waste.
  • Store in a cool, ventilated area away from incompatible substances.
    These protocols align with general chemical safety guidelines for bicyclic amine derivatives .

Q. What experimental methods are used to determine the proton affinity and gas basicity of this compound?

  • Methodological Answer: Proton affinity (936.0 kJ/mol) and gas basicity (905.2 kJ/mol) are typically measured using mass spectrometry-based techniques, such as electron ionization (EI) , coupled with ion cyclotron resonance or collision-induced dissociation. Key steps include:
  • Calibration with reference compounds of known proton affinity.
  • Gas-phase equilibria studies to compare ion-molecule reactions.
  • Data validation via computational models (e.g., density functional theory).
    These values are compiled from rigorous evaluations under standardized conditions .

Q. How can researchers synthesize ester or sulfonate derivatives of this compound?

  • Methodological Answer: Derivatives like 3-acetoxyquinuclidine hydrochloride are synthesized via:
  • Esterification: React the hydroxyl group with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.
  • Sulfonation: Use p-toluenesulfonyl chloride with a catalyst (e.g., DMAP) in dichloromethane.
    Purification involves recrystallization or column chromatography. Derivatives are characterized via NMR and mass spectrometry, as demonstrated for analogous bicyclic compounds .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways involving this compound?

  • Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental
  • Use reaction path search algorithms to identify transition states and intermediates.
  • Apply machine learning to predict optimal reaction conditions (solvent, temperature).
  • Validate computational models with experimental kinetic data.
    This approach reduces trial-and-error experimentation, as shown in reaction design frameworks .

Q. What strategies resolve contradictions in thermodynamic data (e.g., proton affinity) across studies?

  • Methodological Answer: Address discrepancies through:
  • Cross-validation: Compare experimental setups (e.g., ionization methods, pressure).
  • Computational benchmarking: Use high-level ab initio methods (e.g., CCSD(T)) to verify gas-phase basicity.
  • Meta-analysis: Aggregate data from peer-reviewed compilations, prioritizing studies with transparent methodologies.
    For example, discrepancies in proton affinity may arise from differences in ion-source conditions .

Q. How can scaling up synthesis ensure efficiency and purity without compromising yield?

  • Methodological Answer: Scale-up requires:
  • Reactor design: Use continuous-flow systems to enhance heat/mass transfer and minimize side reactions.
  • Process control: Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress.
  • Separation optimization: Employ membrane technologies or centrifugal partitioning chromatography for high-purity isolation.
    These principles align with chemical engineering best practices for bicyclic amine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.